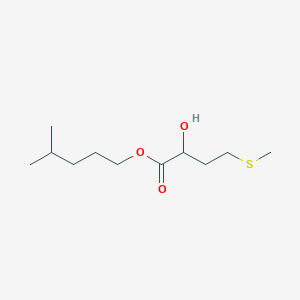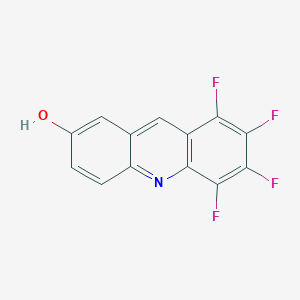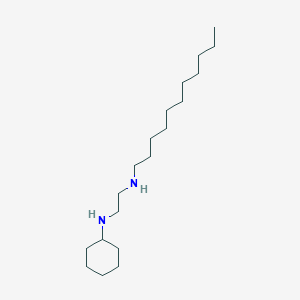![molecular formula C15H19N3O3 B14216047 N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide CAS No. 593251-98-0](/img/structure/B14216047.png)
N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide is a novel compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxyamino group, an oxohexyl chain, and an indole carboxamide moiety, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid or its derivative, such as an acid chloride, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Oxohexyl Chain: The oxohexyl chain is introduced through a nucleophilic substitution reaction, where a halogenated hexyl derivative reacts with the indole carboxamide.
Hydroxyamino Group Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives under oxidative conditions.
Reduction: The oxo group can be reduced to form hydroxyl derivatives using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological macromolecules, while the indole moiety can interact with aromatic residues in proteins. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-[6-(Hydroxyamino)-6-oxohexyl]octanamide: Similar structure but with an octanamide moiety instead of an indole carboxamide.
N-Hydroxyamino Acids: Compounds with hydroxyamino groups attached to amino acids, exhibiting different reactivity and biological properties.
Indole Derivatives: Various indole derivatives with different substituents, affecting their chemical and biological activities.
Eigenschaften
CAS-Nummer |
593251-98-0 |
|---|---|
Molekularformel |
C15H19N3O3 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
N-[6-(hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H19N3O3/c19-14(18-21)8-2-1-5-9-16-15(20)13-10-11-6-3-4-7-12(11)17-13/h3-4,6-7,10,17,21H,1-2,5,8-9H2,(H,16,20)(H,18,19) |
InChI-Schlüssel |
JFFDPSIPMOWSBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)

![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)






![5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid](/img/structure/B14216021.png)

